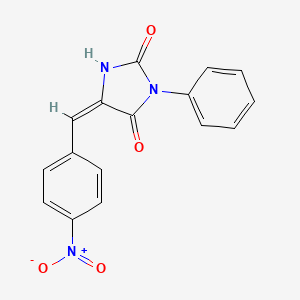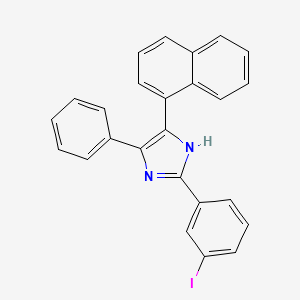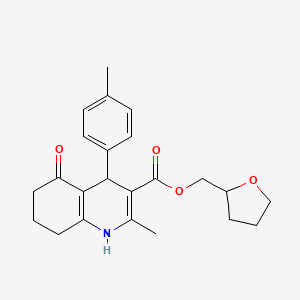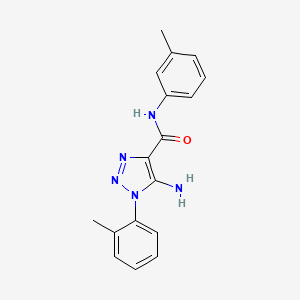
5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as NBPI, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated. In
Mechanism of Action
The mechanism of action of 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione as an anti-cancer agent involves the inhibition of the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione can induce DNA damage and cell death in cancer cells. In addition, 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione can induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. In addition, 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to induce apoptosis in cancer cells by activating the caspase cascade. These effects make 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione a promising candidate for the development of anti-cancer drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione is its relatively simple synthesis method, which makes it accessible for researchers. In addition, 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have high selectivity towards cancer cells, making it a potential candidate for targeted cancer therapy. However, one limitation of 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of research could focus on the development of more efficient synthesis methods for 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione. In addition, further studies could investigate the potential of 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione as a fluorescent probe for the detection of metal ions. Furthermore, research could focus on the development of targeted cancer therapies using 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione as a building block. Finally, studies could investigate the potential of 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione as a drug delivery system for other compounds.
Synthesis Methods
The synthesis of 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been achieved using different methods, including the reaction of 4-nitrobenzaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-nitrobenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The yield of 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione obtained using these methods is around 50-70%.
Scientific Research Applications
5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. In organic chemistry, 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been used as a building block for the synthesis of various compounds, including imidazolidine derivatives. In material science, 5-(4-nitrobenzylidene)-3-phenyl-2,4-imidazolidinedione has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15-14(10-11-6-8-13(9-7-11)19(22)23)17-16(21)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXBYMYVVVXHPD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-nitrobenzylidene)-3-phenylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-morpholinyl)-1-butanamine](/img/structure/B4990594.png)
![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)

![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)
![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)

![3-[(4-fluorophenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4990634.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4990647.png)
![4-{[(5-chloro-2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4990652.png)
![N-[4'-methyl-2-(2-pyrimidinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide hydrobromide](/img/structure/B4990660.png)
![N-[1-(4-ethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B4990661.png)
